molecular formula C12H10N4OS B430986 4-(2-furanylmethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione CAS No. 352661-33-7

4-(2-furanylmethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione

Cat. No.: B430986
CAS No.: 352661-33-7
M. Wt: 258.3g/mol
InChI Key: PRWBCAUIHYTNSI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen), and a 1,2,4-triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multistep processes involving condensation, cycloaddition, and hydrogenation .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings. These rings could potentially be connected in various ways, leading to a variety of possible isomers .


Chemical Reactions Analysis

The compound, due to its multiple functional groups, could potentially undergo a variety of chemical reactions. For example, the furan ring could participate in Diels-Alder reactions, while the triazole ring could undergo various substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of various functional groups could influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Acidity Constants and Solvent Effects

  • A study by Azimi et al. (2008) examined the acid-base properties of triazole derivatives, including 4-benzyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-5(4H)-thione, in ethanol/water mixtures. The study determined acidity constants and discussed the influence of solvent on acid-base behavior (Azimi, Khoobi, Zamani, & Zolgharnein, 2008).

Structural and Antimicrobial Studies

  • Castiñeiras et al. (2018) synthesized a compound closely related to 4-(2-furanylmethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione and analyzed its structure using X-ray diffractometry, noting its potential in forming metal complexes (Castiñeiras, García-Santos, & Saa, 2018).
  • In a separate study, triazole derivatives demonstrated antimicrobial activities, as explored by Bayrak et al. (2009). This research is indicative of the potential bioactivity of related triazole compounds (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Synthesis and Application in Antioxidant Activity

  • Research by Alaşalvar et al. (2021) on a similar triazole derivative highlighted its structural properties and potential antioxidant activity. The study also involved molecular docking to assess interactions with biological targets (Alaşalvar, Öztürk, Gökce, Güder, Menteşe, & Bektaş, 2021).
  • Bekircan et al. (2008) synthesized new triazole derivatives to evaluate their antioxidant properties, showing the versatility of triazole compounds in pharmaceutical applications (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if the compound were to be used as a drug, its mechanism of action could involve binding to a specific protein or enzyme in the body .

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its biological activity. It could potentially be used in the development of new drugs, materials, or chemical reactions .

Properties

IUPAC Name

4-(furan-2-ylmethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c18-12-15-14-11(9-3-5-13-6-4-9)16(12)8-10-2-1-7-17-10/h1-7H,8H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWBCAUIHYTNSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=NNC2=S)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352661-33-7
Record name 4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-furanylmethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
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4-(2-furanylmethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
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4-(2-furanylmethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
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4-(2-furanylmethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Reactant of Route 5
4-(2-furanylmethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Reactant of Route 6
4-(2-furanylmethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione

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